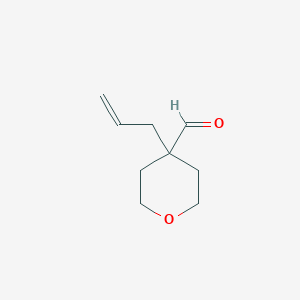![molecular formula C17H21N3OS2 B2939216 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034294-90-9](/img/structure/B2939216.png)
4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, due to its complex structure, is of interest in the synthesis of heterocyclic compounds. Its structural motif is found in a variety of chemical reactions leading to novel heterocyclic frameworks. For instance, the use of similar thienopyridine derivatives in the Mannich reaction has been explored to synthesize N,S-containing heterocycles, such as tetraazatricyclo tridecene carboxamides, which are of interest due to their potential biological activities (Dotsenko, Krivokolysko, & Litvinov, 2012). Similarly, thieno[2,3-b]pyridine derivatives have been utilized in the synthesis of diverse heterocyclic systems, indicating the broad synthetic utility of such compounds (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
Biological Activity
Compounds structurally related to this compound have been investigated for their biological activities. For instance, thiazole-aminopiperidine hybrids have shown promise as Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of thienopyridine derivatives in antimicrobial drug development (Jeankumar et al., 2013). Additionally, tetrahydrothieno[2,3-c]pyridine derivatives have been designed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, further emphasizing the therapeutic potential of such compounds (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Antimicrobial Evaluation
New heterocyclic compounds containing thienopyridine frameworks have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for identifying novel lead compounds for drug discovery, particularly in the fight against resistant microbial strains (Othman, 2013).
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6h)-ones, has been identified as an inhibitor ofPhosphodiesterase Type 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
This would result in an increase in intracellular cAMP levels, leading to a variety of downstream effects depending on the cell type and the specific signaling pathways involved .
Biochemical Pathways
The increase in cAMP levels can affect multiple biochemical pathways. cAMP acts as a secondary messenger in cells, regulating a variety of physiological processes including inflammation, smooth muscle contraction, and cardiac function. It does this by activating protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell types and signaling pathways involved. In general, increasing cAMP levels can lead to a variety of effects, including relaxation of smooth muscle, inhibition of inflammatory cell activation, and modulation of cardiac function .
Propiedades
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-17(18-16-2-1-10-23-16)19-7-3-14(4-8-19)20-9-5-15-13(12-20)6-11-22-15/h1-2,6,10-11,14H,3-5,7-9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAJWXCBOMFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)
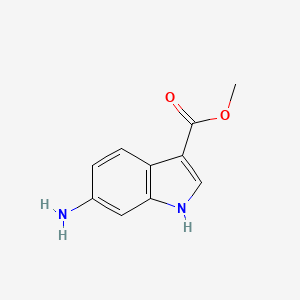

![3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B2939137.png)
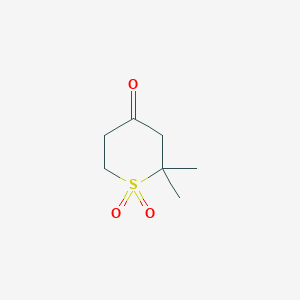
![2,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2939139.png)
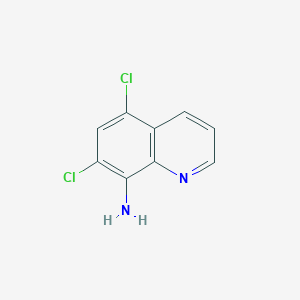
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2939142.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)

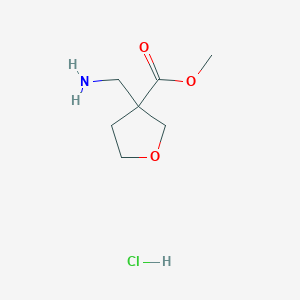
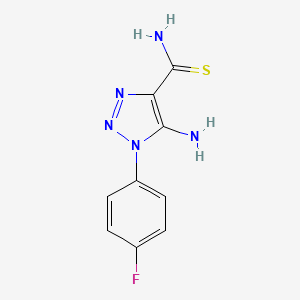
![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)
